Etomoxir

Cardiac metabolism Mitochondrial β-oxidation CPT1 inhibition

Procurement managers and researchers should select this Etomoxir preparation for its well‑characterized, irreversible inhibition of both CPT1A and CPT1B isoforms. Unlike partial or reversible alternatives, Etomoxir achieves complete cellular fatty acid oxidation blockade at low‑micromolar concentrations, as demonstrated by functional studies comparing it to Ranolazine and Trimetazidine. With clinical‑trial evidence showing a 38% increase in cardiac output and established in‑vivo efficacy in oncology and metabolic disease models, this compound is the definitive tool for rigorous metabolic research.

Molecular Formula C17H23ClO4
Molecular Weight 326.8 g/mol
CAS No. 124083-20-1
Cat. No. B1671716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtomoxir
CAS124083-20-1
SynonymsEtomoxir;  B 807-54;  B807-54;  B-807-54;  B 80754;  B80754;  B-80754;  (R)-(+)-Etomoxir; 
Molecular FormulaC17H23ClO4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1
InChIKeyDZLOHEOHWICNIL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etomoxir (CAS 124083-20-1) for Cardiac Metabolism and Fatty Acid Oxidation Research: CPT1A Inhibitor Procurement Guide


Etomoxir ((R)-(+)-Etomoxir) is a small-molecule, cell-permeable, and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme controlling the entry of long-chain fatty acids into mitochondria for β-oxidation [1]. It is a chiral oxirane-2-carboxylic acid derivative that requires intracellular enzymatic conversion to its active CoA ester (etomoxiryl-CoA) to exert its inhibitory effect [2]. Etomoxir binds irreversibly to the catalytic site of CPT1, thereby blocking fatty acid oxidation (FAO) and inducing a substrate switch toward glucose utilization, a mechanism with therapeutic implications in heart failure, diabetes, and cancer metabolism [3].

Etomoxir vs. Other CPT1 Inhibitors: Why Generic Substitution Is Scientifically Unsound for Metabolic Research


CPT1 inhibitors are not functionally interchangeable due to substantial heterogeneity in potency, isoform selectivity, reversibility, and off-target effects. Etomoxir is distinguished from other metabolic modulators in its class by its irreversible inhibition of both CPT1A and CPT1B isoforms [1]. In contrast, compounds such as Perhexiline exhibit significantly lower potency and act as dual CPT1/CPT2 inhibitors with narrow therapeutic windows [2]. The hepatic isoform-specific inhibitor Teglicar (ST1326) is reversible and spares CPT1B, whereas Oxfenicine requires metabolic activation and demonstrates tissue-specific inhibitory profiles [3]. Furthermore, widely referenced metabolic agents including Ranolazine and Trimetazidine lack direct FAO-interfering activity at physiologically relevant concentrations, underscoring that selection of a genuine CPT1 inhibitor is critical for experimental validity [4]. The quantitative evidence below provides the basis for prioritizing Etomoxir in studies requiring robust, well-characterized FAO inhibition.

Etomoxir Procurement Evidence: Quantitative Differentiation from Comparator CPT1 and FAO Inhibitors


Nanomolar Potency vs. Micromolar Perhexiline: CPT1A Inhibition IC50 Comparison

Etomoxir demonstrates approximately 3,850-fold higher potency against liver CPT1 (CPT1A) compared to the clinical CPT1 inhibitor Perhexiline [1]. Following enzymatic conversion to etomoxiryl-CoA, Etomoxir inhibits CPT1A with an IC50 of 5-20 nM . In contrast, Perhexiline inhibits rat liver CPT1 with an IC50 of 77 μM and exhibits dual CPT1/CPT2 inhibition, whereas Etomoxir is selective for CPT1 [1].

Cardiac metabolism Mitochondrial β-oxidation CPT1 inhibition

Complete FAO Blockade vs. Inactive Ranolazine and Trimetazidine: Functional Metabolic Evidence

In a 2020 functional analysis of mitochondrial fatty acid oxidation (FAO), Etomoxir at low micromolar concentrations was sufficient to saturate its target proteins and completely block cellular FAO function [1]. In direct contrast, the same study demonstrated that Ranolazine and Trimetazidine — both frequently cited as metabolic modulators in cardiac literature — lacked any FAO-interfering activity under physiologically relevant conditions [1]. Oxfenicine acted only as a partial inhibitor of FAO [1].

Fatty acid oxidation Mitochondrial respiration Metabolic modulator screening

Functional Recovery in Ischemic Hearts: Etomoxir Direct Protection vs. In Vivo Efficacy Limitations

Etomoxir (10⁻⁶ M) significantly increases functional recovery of fatty acid-perfused ischemic hearts, an effect attributed to enhanced glucose oxidation and reduced oxygen consumption per unit work [1]. However, in a chronic pressure-overload heart failure model, Etomoxir (29.5 μmol/kg/day) did not reverse heart failure in vivo, despite improving isolated heart function ex vivo [2]. This in vivo efficacy limitation contrasts with the consistent ex vivo cardioprotection observed with Etomoxir but not with partial FAO inhibitors like Oxfenicine [1][2].

Ischemia-reperfusion injury Cardioprotection Substrate metabolism

Clinical Hemodynamic Improvement: Etomoxir Stroke Volume Increase vs. Placebo-Controlled Limitations

In the first clinical trial of Etomoxir in chronic congestive heart failure (NYHA II-III), 3-month oral treatment (80 mg/day) increased maximum cardiac output during exercise from 9.72 ± 1.25 L/min to 13.44 ± 1.50 L/min (P < 0.01), driven by increased stroke volume from 84 ± 7 mL to 109 ± 9 mL (P < 0.01) [1]. Left ventricular ejection fraction improved from 21.5 ± 2.6% to 27.0 ± 2.3% (P < 0.01) [1]. However, the subsequent ERGO placebo-controlled trial was underpowered to demonstrate significant exercise time improvement, though a trend was observed [2]. By comparison, Perhexiline in clinical use requires therapeutic drug monitoring due to narrow therapeutic index, whereas Etomoxir was well-tolerated in this pilot cohort [3].

Heart failure Clinical trial Cardiac output

Differential Isoform Engagement: Etomoxyr-CoA Inhibits Both CPT1A and CPT1B; DNP-Et Analog Shows L-CPT1 Selectivity

Etomoxir, upon conversion to etomoxiryl-CoA, inhibits both the liver (CPT1A) and muscle (CPT1B) isoforms with nanomolar potency (IC50 range 0.01-0.70 μM) [1]. In contrast, the dinitrophenol analog of Etomoxir (DNP-Et) exhibits remarkable inhibitory selectivity for liver CPT1 (L-CPT1) over muscle CPT1 (M-CPT1), completely inhibiting L-CPT1 while leaving the M-CPT1 isoform unaffected [2]. This distinguishes Etomoxir from isoform-selective inhibitors like Teglicar (ST1326), which is reversible and selective for the liver isoform only [3].

CPT1 isoforms Tissue-specific inhibition Metabolic flux

Etomoxir Application Scenarios: When This CPT1 Inhibitor Is the Scientifically Validated Choice


Functional Validation of Fatty Acid Oxidation Dependency in Cellular Metabolism Studies

Etomoxir is the appropriate selection for experiments requiring definitive confirmation of FAO involvement in a biological process. As demonstrated by the 2020 Scientific Reports functional analysis, Etomoxir achieves complete cellular FAO blockade at low micromolar concentrations, whereas commonly used alternatives Ranolazine and Trimetazidine lack FAO-interfering activity entirely [1]. This makes Etomoxir the only validated small-molecule tool among these metabolic modulators for establishing FAO dependency in mammalian cell models.

Ex Vivo Ischemia-Reperfusion Injury Models Requiring Cardioprotection via Metabolic Substrate Switching

Etomoxir at 1 μM significantly increases functional recovery of fatty acid-perfused ischemic hearts through a mechanism involving increased glucose utilization and decreased oxygen consumption per unit work [1]. This cardioprotective effect occurs independently of changes in long-chain acylcarnitine accumulation, distinguishing Etomoxir from partial FAO inhibitors like Oxfenicine that produce contradictory outcomes in similar models [2]. Researchers using isolated heart perfusion systems should prioritize Etomoxir for mechanistic studies of metabolic substrate switching.

Translational Heart Failure Research Requiring a CPT1 Inhibitor with Clinical Hemodynamic Validation

Etomoxir is the only CPT1 inhibitor with documented clinical trial data showing significant hemodynamic improvements in heart failure patients. The first clinical trial demonstrated a 38% increase in maximum cardiac output during exercise and a 5.5 percentage-point improvement in left ventricular ejection fraction after 3 months of treatment [1]. Although the subsequent placebo-controlled ERGO study was underpowered, these data establish Etomoxir as a reference compound for preclinical studies investigating CPT1 inhibition as a therapeutic strategy in heart failure [2].

Cancer Metabolism Studies Investigating FAO Inhibition as a Therapeutic Vulnerability

Etomoxir has demonstrated in vivo efficacy in suppressing human bladder cancer cell growth at 40 mg/kg (i.p., every other day for 20 days), and at 1 mg/kg (i.p., twice weekly) it inhibits bone mineral density loss in db/db and high-fat-fed mice [1]. These data support the use of Etomoxir in oncology research exploring FAO as a metabolic vulnerability. Notably, Etomoxir at 50 μM reduces CD28-costimulated T cell proliferation without affecting T cell effector differentiation, providing a tool to dissect the role of FAO in immune cell function within the tumor microenvironment [1].

Technical Documentation Hub

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